8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate
Overview
Description
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate is a chemical compound that belongs to the class of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it part of the azabicyclo family. It is often studied for its potential pharmacological properties and its role as a synthetic intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate typically involves the esterification of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ol with 3,5-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic properties, including its role as a muscarinic receptor antagonist.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate involves its interaction with muscarinic receptors in the nervous system. By acting as an antagonist, it inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses. This interaction can affect pathways involved in muscle contraction, glandular secretion, and other autonomic functions .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another tropane alkaloid with similar muscarinic receptor antagonist properties.
Hyoscyamine: Shares a similar structure and pharmacological profile.
Scopolamine: Known for its effects on the central nervous system and used to treat motion sickness.
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate is unique due to its specific ester group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dimethylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNYFLPWFSBLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861076 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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